N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
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Overview
Description
N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound characterized by the presence of an imidazole ring and an oxazole ring connected via a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting from a suitable precursor such as glyoxal and ammonia, the imidazole ring can be synthesized through a cyclization reaction.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized from a precursor like 3-methoxy-2-aminoacetophenone through a cyclization reaction involving an appropriate oxidizing agent.
Linking the Rings: The imidazole and oxazole rings are then linked via a propanamide linker. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under appropriate conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be used under acidic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in enzymes, while the oxazole ring can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-2-yl)-3-(3-hydroxy-1,2-oxazol-5-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(1H-imidazol-2-yl)-3-(3-methyl-1,2-oxazol-5-yl)propanamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the presence of both an imidazole and an oxazole ring, which can confer distinct chemical and biological properties. The methoxy group on the oxazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N4O3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C10H12N4O3/c1-16-9-6-7(17-14-9)2-3-8(15)13-10-11-4-5-12-10/h4-6H,2-3H2,1H3,(H2,11,12,13,15) |
InChI Key |
CRDGIANGJJPXPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC=CN2 |
Origin of Product |
United States |
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